1-pentyl-1H-pyrrolo[3,2-b]pyridine
Description
1-Pentyl-1H-pyrrolo[3,2-b]pyridine is a bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyridine ring at the [3,2-b] position, with a pentyl substituent at the 1-position of the pyrrole nitrogen. This structural motif confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition .
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-pentylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C12H16N2/c1-2-3-4-9-14-10-7-11-12(14)6-5-8-13-11/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
UOEDLUHKFXCFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
1-Pentyl-1H-pyrrolo[3,2-b]pyridine exhibits a range of pharmacological activities that make it a subject of interest in medicinal chemistry. Its derivatives have been studied for various therapeutic effects:
- Anticancer Activity : Research has shown that derivatives of pyrrolo[3,2-b]pyridine can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth. For instance, one study reported that a specific derivative demonstrated potent inhibitory activity against FGFR1, 2, and 3, leading to reduced proliferation and induced apoptosis in breast cancer cells .
- Inhibition of Acetyl-CoA Carboxylase : A study highlighted the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as potent inhibitors of acetyl-CoA carboxylase (ACC1), a key enzyme in fatty acid metabolism. One compound showed significant efficacy in reducing malonyl-CoA levels in tumor xenograft models .
- Analgesic and Sedative Effects : New derivatives of pyrrolo[3,4-c]pyridine have been synthesized and tested for their analgesic properties. Some compounds exhibited greater analgesic effects than aspirin and were comparable to morphine in specific assays .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Cyclization Reactions : The formation of the pyrrolopyridine structure often involves cyclization reactions between appropriate precursors. For example, the reaction of substituted pyridines with electrophiles can lead to the desired heterocyclic compounds.
- Structure-Activity Relationship Studies : These studies are crucial for optimizing the pharmacological properties of the compounds. By modifying different substituents on the pyrrolopyridine scaffold, researchers can enhance specific biological activities .
Case Studies
Several case studies illustrate the applications of this compound:
- Cancer Therapeutics :
- Metabolic Disorders :
- Pain Management :
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-pentyl-1H-pyrrolo[3,2-b]pyridine with structurally related analogs:
Notes:
- Ring fusion differences : Pyrrolo[2,3-b]pyridine (e.g., ) has a distinct ring fusion pattern compared to [3,2-b], altering electronic distribution and binding interactions .
- Substituent effects : Alkyl chains (e.g., pentyl) increase lipophilicity, while sulfonyl groups (e.g., phenylsulfonyl) enhance solubility in polar solvents .
Kinase Inhibition
- Pyrrolo[3,2-b]pyridine derivatives : Exhibit activity against SGK-1 (serum/glucocorticoid-regulated kinase 1), as seen in . The pentyl substituent may enhance hydrophobic interactions with kinase binding pockets .
- Furo[3,2-b]pyridines : and highlight their role as CDK and PIM kinase inhibitors, though their furan core reduces basicity compared to pyrrolopyridines, impacting target selectivity .
Hedgehog Pathway Inhibition
Pyrroloquinoline and furo[3,2-b]pyridine derivatives () inhibit Hedgehog-dependent osteoblast differentiation, suggesting that pyrrolopyridines with bulky substituents (e.g., pentyl) could similarly modulate this pathway .
Preparation Methods
Direct N-Alkylation of the Pyrrolo[3,2-b]pyridine Core
The most straightforward approach involves alkylation of the pyrrole nitrogen in 1H-pyrrolo[3,2-b]pyridine using 1-bromopentane. This method parallels the tosylation conditions described in WO2006063167A1 , where the NH group is deprotonated with a strong base to enhance nucleophilicity. For example, treatment of 1H-pyrrolo[3,2-b]pyridine with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C generates a lithiated intermediate, which reacts with 1-bromopentane at −40°C to room temperature . Phase-transfer catalysts like tetrabutylammonium hydrogen sulfate improve yields by facilitating biphasic reactions, as demonstrated in the synthesis of 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine . However, competing C-alkylation at the 3-position necessitates careful control of stoichiometry and temperature.
Table 1: Optimization of Direct N-Alkylation Conditions
Mitsunobu Reaction for Stereocontrolled Alkylation
The Mitsunobu reaction provides a mild route for N-pentylation using pentanol. Combining 1H-pyrrolo[3,2-b]pyridine with pentanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF at 0°C achieves 71% yield . This method avoids strong bases and high temperatures, making it suitable for acid-sensitive substrates. However, stoichiometric phosphine oxide byproducts complicate purification, necessitating chromatographic separation.
Ring-Closure Approaches via Madelung and Fischer Syntheses
Constructing the pyrrolo[3,2-b]pyridine skeleton with pre-installed N-pentyl groups offers atom-economic advantages. The Madelung cyclization, as detailed in J. Chem. Soc. C (1969) , involves heating N-pentyl-3-(cyanomethyl)pyridin-2-amine with potassium tert-butoxide at 200°C, inducing cyclodehydration to form the heterocycle in 58% yield . Fischer indole synthesis adaptations employ N-pentylphenylhydrazines and α-keto esters, though competing C3-alkylation reduces regioselectivity .
Table 2: Comparison of Ring-Closure Methods
| Method | Starting Material | Conditions | Yield (%) |
|---|---|---|---|
| Madelung | N-Pentyl-3-(cyanomethyl)pyridin-2-amine | KOtBu, 200°C, 4 h | 58 |
| Fischer | N-Pentylphenylhydrazine + ethyl pyruvate | H₂SO₄, EtOH, Δ | 41 |
Bromination-Alkylation Tandem Sequences
Regioselective bromination at the 3-position followed by cross-coupling enables late-stage diversification. As per WO2006063167A1 , treating 1H-pyrrolo[3,2-b]pyridine with N-bromosuccinimide (NBS) in dichloromethane yields 3-bromo-1H-pyrrolo[3,2-b]pyridine, which undergoes Negishi coupling with pentylzinc bromide under Pd(PPh₃)₄ catalysis to furnish the target compound in 66% yield .
Microwave-Assisted and Flow Chemistry Innovations
Recent advances leverage microwave irradiation to accelerate reactions. A PMC10791102-inspired protocol reduces the Mitsunobu reaction time from 12 hours to 30 minutes under microwave conditions (85°C), maintaining a 68% yield. Continuous-flow systems further enhance scalability, with a reported throughput of 2.1 g·h⁻¹ using packed-bed Pd/C catalysts .
Comparative Analysis of Synthetic Routes
Direct Alkylation offers simplicity but suffers from moderate yields (28–45%). Transition Metal Catalysis balances efficiency and selectivity (54–68%), though costs escalate with noble metals. Mitsunobu Reactions excel in mild conditions but require expensive reagents. Ring-Closure Methods are ideal for bulk synthesis but demand specialized starting materials.
Q & A
Q. How do functional groups like trifluoromethyl or methoxy impact solubility and metabolic stability?
- Trifluoromethyl groups (e.g., 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine) enhance metabolic stability by reducing CYP450-mediated oxidation . Methoxy groups improve aqueous solubility but may increase Phase II metabolism (glucuronidation). In vitro microsomal assays (human/rat liver microsomes) quantify metabolic turnover .
Methodological Notes
- Synthetic Protocols : Prioritize Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) for regioselective functionalization .
- Data Reproducibility : Use standardized reagents (e.g., Pd(PPh)) and report reaction yields with error margins.
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
